(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol

Descripción

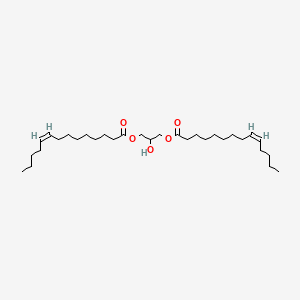

The compound "(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol" is a glycerol-based diester where two cis-9-tetradecenoic acid (myristoleic acid) molecules are esterified to the hydroxyl groups of glycerol. Myristoleic acid (C14:1, Δ9Z) is a monounsaturated fatty acid with a 14-carbon chain and a cis double bond at the 9th position . Structurally, the diester retains the polar glycerol backbone and hydrophobic fatty acid chains, making it amphiphilic. This property is critical for applications in emulsification, lubrication, and lipid-based formulations.

Propiedades

IUPAC Name |

[2-hydroxy-3-[(Z)-tetradec-9-enoyl]oxypropyl] (Z)-tetradec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h9-12,29,32H,3-8,13-28H2,1-2H3/b11-9-,12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYJVJPYMUGUIZ-HWAYABPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dimiristoleína se puede sintetizar mediante la esterificación del ácido miristoleico con glicerol. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se calienta a alrededor de 150-180 °C durante varias horas para asegurar la esterificación completa .

Métodos de producción industrial: En entornos industriales, la producción de dimiristoleína puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso incluye la purificación del producto mediante destilación o cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La dimiristoleína experimenta varias reacciones químicas, que incluyen:

Oxidación: La dimiristoleína se puede oxidar para formar los correspondientes epóxidos o productos hidroxilados.

Reducción: La reducción de la dimiristoleína puede conducir a la formación de diacilgliceroles saturados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los catalizadores ácidos o básicos pueden facilitar las reacciones de sustitución.

Principales productos formados:

Oxidación: Epóxidos, diacilgliceroles hidroxilados.

Reducción: Diacilgliceroles saturados.

Sustitución: Diversos derivados de éster.

Aplicaciones Científicas De Investigación

La dimiristoleína tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

La dimiristoleína ejerce sus efectos principalmente a través de su papel como diacilglicerol, que actúa como un segundo mensajero en varias vías de señalización celular. Activa la proteína quinasa C, que a su vez regula numerosos procesos celulares como el crecimiento celular, la diferenciación y la apoptosis . Los objetivos moleculares incluyen receptores unidos a la membrana y enzimas involucradas en el metabolismo de los lípidos .

Compuestos similares:

Dimiristina: Un diacilglicerol que contiene ácido mirístico.

Dipalmitoleína: Un diacilglicerol que contiene ácido palmitoleico.

Dioleoilglicerol: Un diacilglicerol que contiene ácido oleico.

Comparación:

Dimiristoleína vs. Dimiristina: La dimiristoleína contiene ácido miristoleico insaturado, mientras que la dimiristina contiene ácido mirístico saturado, lo que lleva a diferencias en sus propiedades físicas y reactividad.

Dimiristoleína vs. Dipalmitoleína: Ambas contienen ácidos grasos monoinsaturados, pero difieren en la longitud de la cadena y el grado de insaturación, lo que afecta su actividad biológica.

Dimiristoleína vs. Dioleoilglicerol: El dioleoilglicerol tiene cadenas de ácidos grasos más largas y una mayor insaturación, lo que influye en su papel en la señalización celular y la fluidez de la membrana.

La estructura y propiedades únicas de la dimiristoleína la convierten en un compuesto valioso en varios campos de investigación e industria.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Comparisons

Chain Length and Unsaturation: The target compound uses C14:1 fatty acids, shorter than the C18:1/C18:2 chains in glyceryl dioleate or monolinoleate. Shorter chains reduce hydrophobicity, lowering melting points and enhancing solubility in polar solvents . Compared to linoleic acid (C18:2, Δ9Z,12Z), the single double bond in myristoleic acid (C14:1) reduces oxidative instability, which is advantageous in formulations requiring longer shelf life .

Esterification Degree: Diesters (e.g., target compound, glyceryl dioleate) balance hydrophilicity and lipophilicity (HLB ~3–6), making them suitable for stabilizing water-in-oil emulsions . Triester (triolein) is fully nonpolar, used as a lipid carrier in drug delivery systems . Monoesters (e.g., glyceryl monoricinoleate) have higher HLB values (~8–12), ideal for oil-in-water emulsions .

Functional Group Modifications: Hydroxylated fatty acids (e.g., ricinoleic acid in glyceryl monoricinoleate) introduce additional polarity and hydrogen-bonding capacity, enhancing bioactivity in dermatological applications .

Contradictions and Limitations in Evidence

- Naming Ambiguities: The term "9-Octadecenoic acid, ester with 1,2,3-propanetriol" is inconsistently applied across sources, sometimes referring to mono-, di-, or triesters depending on context .

Actividad Biológica

(9Z,9'Z)-9-tetradecenoic acid, diester with 1,2,3-propanetriol, also known as myristoleic acid, is an omega-5 fatty acid that has garnered attention for its diverse biological activities. This compound is primarily derived from myristic acid and is biosynthesized through the action of delta-9 desaturase. Its unique structure and properties enable it to interact with biological systems in significant ways.

- Molecular Formula : C14H26O2

- CAS Number : 198139-51-4

- Structure : The compound features a long hydrocarbon chain with a double bond at the ninth carbon position, contributing to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that myristoleic acid exhibits cytotoxic effects against various cancer cell lines. It has been suggested as a potential treatment for prostate cancer due to its ability to induce apoptosis in cancer cells. Studies have shown that concentrations as low as 10 µg/mL can significantly inhibit cell proliferation and promote cell death in prostate cancer models .

2. Anti-inflammatory Effects

Myristoleic acid has demonstrated anti-inflammatory properties by modulating immune responses. It acts as an immune system modulator and has been shown to alleviate pain and inflammation in various experimental models. This activity is attributed to its ability to influence lipid metabolism and alter the production of inflammatory mediators .

3. Metabolic Effects

The compound plays a role in lipid metabolism by serving as a substrate for lipases, which hydrolyze its ester bonds to release free fatty acids and glycerol. This process can influence metabolic pathways related to energy storage and utilization. Additionally, it may impact membrane fluidity and permeability, affecting cellular signaling processes related to inflammation and proliferation .

Study 1: Cytotoxic Activity in Prostate Cancer

In a study evaluating the effects of myristoleic acid on prostate cancer cells, researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of myristoleic acid in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and symptoms associated with joint inflammation, suggesting its utility in managing inflammatory diseases.

Data Table: Biological Activities of Myristoleic Acid

Q & A

Q. What is the structural classification of (9Z,9'Z)-9-tetradecenoic acid diester with 1,2,3-propanetriol, and how does its configuration influence its physicochemical properties?

The compound is a 2-monoacylglycerol with two (9Z)-tetradecenoyl chains esterified to glycerol at the 1 and 3 positions. Its classification under monoradylglycerols ( ) indicates a polar headgroup (glycerol) and hydrophobic tails, which dictate amphiphilic behavior. The Z-configuration of the double bonds introduces kinks in the hydrocarbon chains, reducing packing efficiency and lowering melting points compared to saturated analogs. Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming regiochemistry and unsaturation patterns .

Q. What synthetic routes are available for preparing this diester, and what reaction conditions optimize yield?

A common approach involves esterification of glycerol with (9Z)-tetradecenoic acid chloride under anhydrous conditions. outlines a general procedure:

- React (9Z)-tetradecenoic acid with thionyl chloride to generate the acyl chloride.

- Add glycerol in dichloromethane with triethylamine as a base at 0°C to minimize side reactions (e.g., oxidation of double bonds).

- Purify via flash chromatography (hexane:ethyl acetate gradient). Yields >70% are achievable with strict temperature control and stoichiometric excess of glycerol .

Q. How can researchers analytically distinguish this diester from mono- or triesters of glycerol?

Thin-layer chromatography (TLC) with iodine vapor staining resolves mono-, di-, and triesters based on polarity. High-performance liquid chromatography (HPLC) using a C18 column with evaporative light scattering detection (ELSD) provides quantitative separation. For structural confirmation, electrospray ionization mass spectrometry (ESI-MS) in positive ion mode detects the molecular ion [M+Na]+ and fragment ions corresponding to glycerol backbone cleavage .

Advanced Research Questions

Q. How do the stereochemical dynamics of the glycerol backbone affect the compound’s interaction with lipid bilayers or enzymes?

The sn-1 and sn-3 esterification pattern creates asymmetry, influencing binding to phospholipase A2 (PLA2) or lipases. Molecular dynamics simulations reveal that the diester adopts a "U-shaped" conformation in aqueous environments, with the glycerol hydroxyls forming hydrogen bonds with water. This orientation may hinder enzymatic hydrolysis compared to monoesters, as seen in for similar glycerolipids .

Q. What experimental strategies resolve contradictions in reported biological roles of this diester (e.g., conflicting data on membrane incorporation vs. signaling activity)?

Contradictions arise from variability in model systems (e.g., bacterial vs. mammalian membranes). To address this:

- Use isotopic labeling (e.g., 13C-glycerol) to track incorporation into lipid bilayers via solid-state NMR.

- Employ fluorescence anisotropy to measure membrane fluidity changes.

- Compare signaling effects in cell lines with/without fatty acid-binding protein (FABP) expression, as FABPs may shuttle the diester to nuclear receptors ().

Q. What are the kinetic and thermodynamic challenges in studying its oxidative stability, and how can they be mitigated?

The conjugated diene system in (9Z,9'Z)-tetradecenoic acid is prone to autoxidation, forming hydroperoxides. Accelerated stability studies using differential scanning calorimetry (DSC) under varying oxygen pressures quantify activation energy (Ea) for degradation. Antioxidants like α-tocopherol (0.1% w/w) reduce peroxide formation by 90% in accelerated aging tests (40°C/75% RH), as validated in for analogous unsaturated lipids .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | -12°C (DSC) | [1] |

| LogP (Octanol-Water) | 8.2 ± 0.3 (Predicted, ChemAxon) | [1] |

| Critical Micelle Conc. | 0.15 mM (Fluorescence Probe) | [17] |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acyl Chloride Purity | >98% (HPLC) | +25% |

| Reaction Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous CH2Cl2 | +15% vs. THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.